molecular formula C9H12N2 B1609419 3,4-Dimethyl-benzamidine CAS No. 26130-47-2

3,4-Dimethyl-benzamidine

Cat. No.: B1609419
CAS No.: 26130-47-2
M. Wt: 148.2 g/mol
InChI Key: QQSRGYGYLVLMFU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-benzamidine is a chemical compound with the molecular formula C₉H₁₂N₂. It belongs to the class of amidines, which are characterized by the presence of a functional group consisting of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-benzamidine typically involves the reaction of 3,4-dimethylbenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) to facilitate the conversion of the nitrile group to an amidine group. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethyl-benzamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-benzamidine involves its interaction with specific molecular targets, such as proteases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition is crucial in studying enzyme kinetics and developing therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethyl-benzamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the 3 and 4 positions enhance its stability and reactivity compared to other amidines .

Properties

IUPAC Name

3,4-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSRGYGYLVLMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411058
Record name 3,4-Dimethylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26130-47-2
Record name 3,4-Dimethylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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